

Technical Characterization Guide: 3-(2-Fluorophenyl)azetidine Trifluoroacetate

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)azetidine,
trifluoroacetic acid

CAS No.: 1443220-92-5

Cat. No.: B2941249

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Executive Summary

3-(2-Fluorophenyl)azetidine is a high-value saturated heterocycle used increasingly in fragment-based drug discovery (FBDD). As a constrained analog of piperidine and pyrrolidine, the azetidine ring offers unique vector orientation for substituents and improved metabolic stability. The ortho-fluorine substitution on the phenyl ring serves two critical functions: it blocks metabolic oxidation at the susceptible ortho-position and modulates the pKa of the amine via electronic withdrawal.

This guide provides a definitive technical framework for characterizing the Trifluoroacetic Acid (TFA) salt form of this molecule. The TFA salt is the most common isolation form following reverse-phase HPLC purification, yet it presents specific analytical challenges—notably, the impact of the counterion on chemical shifts and the complexity of

F-

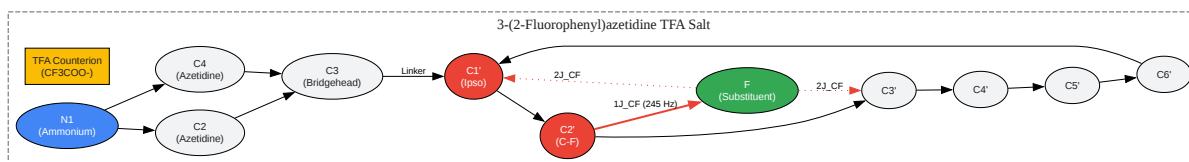
C couplings.

Chemical Identity & Structural Dynamics[1]

Before interpreting the spectra, it is critical to map the atom numbering and understand the conformational dynamics of the salt in solution.

Structural Numbering & Coupling Vectors

The following diagram defines the atom numbering used in the spectral tables below. Note the distinct coupling pathways introduced by the Fluorine atom at position



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Figure 1: Structural connectivity and key Fluorine coupling vectors. The high-contrast red arrows indicate the dominant spin-spin coupling interactions that will split carbon signals.

Experimental Protocol: Sample Preparation

The choice of solvent dramatically affects the appearance of the azetidine protons.

- Recommended Solvent: DMSO-

(Dimethyl sulfoxide-d₆).

- Why: It solubilizes the polar salt effectively and slows the exchange of the ammonium protons (

), allowing them to be visualized as distinct peaks (often a broad singlet or doublet) rather than disappearing into the baseline as they would in

or

.

- Concentration: 5–10 mg in 0.6 mL solvent.
- TFA Reference: If using

¹⁹F NMR for quantification, ensure the relaxation delay (

) is set to

seconds, as the

group in TFA has a long

relaxation time.

Reference Spectral Data

The following data represents the characteristic spectral profile for 3-(2-fluorophenyl)azetidine trifluoroacetate.

¹H NMR Data (400 MHz, DMSO-)

| Position | Shift (ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment / Notes |
|----------|-------------|----------------|-------------|---------------|--|
| NH | 9.10 – 9.40 | br s | 2H | - | Ammonium protons. Broad due to quadrupole relaxation and exchange. |
| Ar-H | 7.35 – 7.48 | m | 2H | - | Overlapping signals for H4' and H6' (meta/para). |
| Ar-H | 7.20 – 7.30 | m | 2H | - | Overlapping signals for H3' and H5'. |
| C2/C4-H | 4.35 – 4.45 | m | 2H | - | Azetidinium protons (pseudo-equatorial). Deshielded by . |
| C2/C4-H | 4.05 – 4.15 | m | 2H | - | Azetidinium protons (pseudo-axial). |
| C3-H | 4.15 – 4.25 | m (quint-like) | 1H | | Methine bridgehead. |

Technical Insight: The azetidine ring protons appear as two distinct sets of multiplets due to the ring puckering and the diastereotopic nature of the protons relative to the phenyl ring. In the salt form, these shift downfield significantly (approx. +0.5 to +0.8 ppm) compared to the free base.

C NMR Data (100 MHz, DMSO-)

This spectrum is dominated by C-F coupling. The values below include the expected splitting patterns.

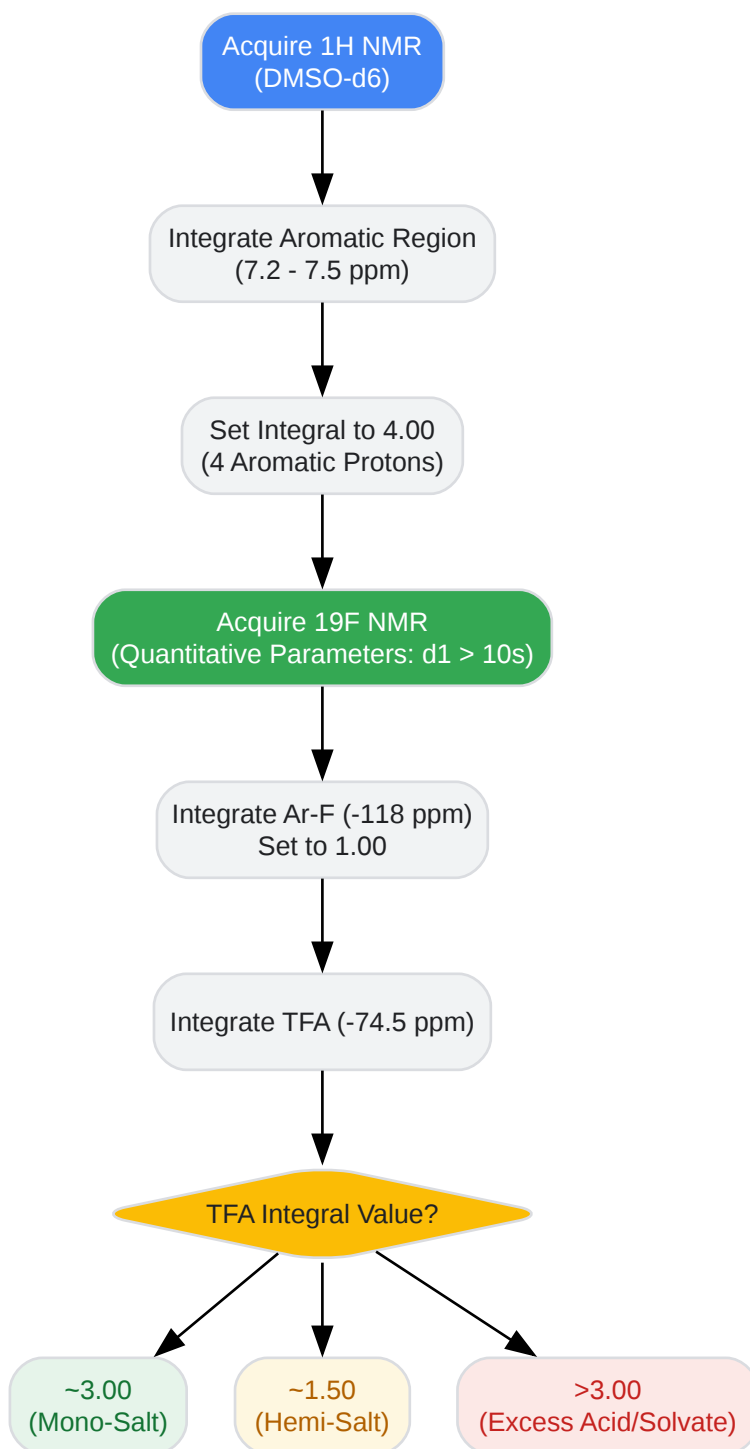
| Carbon | Shift (ppm) | Multiplicity | (Hz) | Assignment |
|---------|-------------|--------------|-------|---|
| TFA C=O | 158.2 | q | 35.0 | TFA Carbonyl (coupled to TFA Fluorines). |
| C2' | 160.5 | d | 245.0 | Aromatic C-F (ipso). |
| C1' | 127.8 | d | 14.0 | Aromatic C (ipso to azetidine). |
| C6' | 129.5 | d | 4.5 | Aromatic CH (meta to F). |
| C4' | 129.1 | d | 8.5 | Aromatic CH (para to F). |
| C3' | 115.8 | d | 22.0 | Aromatic CH (ortho to F). |
| C5' | 124.9 | d | 3.5 | Aromatic CH (meta to F). |
| TFA CF | 116.5 | q | 290.0 | TFA Trifluoromethyl group. |
| C2/C4 | 52.5 | s (br) | - | Azetidine -carbons. |
| C3 | 32.1 | d | 2.0 | Azetidine -carbon (long range coupling possible). |

F NMR Data (376 MHz, DMSO-)

| Signal Source | Shift (ppm) | Multiplicity | Notes |
|---------------|-------------|--------------|--|
| Ar-F | -118.5 | m | The substituent on the phenyl ring. Complex multiplet due to H-F coupling. |
| TFA | -74.5 | s | The counterion. Used for stoichiometry calculation. |

Analytical Workflow: Salt Stoichiometry

A critical step in validating this compound is proving it is a mono-TFA salt versus a hemi- or bis-salt. Use the following integration workflow:



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Figure 2: Logic flow for determining salt stoichiometry using

^{19}F NMR.

Troubleshooting Common Artifacts

- **Missing NH Peaks:** If the region at 9.0 ppm is flat, your DMSO may be "wet" (containing H_2O), causing rapid proton exchange. Dry the sample or add a single drop of D_2O to sharpen the exchangeable protons.
- **Extra Fluorine Signals:** If you see a small peak near -75 ppm, it may be free TFA (not salt bound) if the sample was not dried thoroughly under high vacuum.
- **Rotamers:** Azetidines can sometimes show rotameric broadening at room temperature. If peaks are unusually broad, run the experiment at 320K to sharpen them via fast exchange.

References

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- Structural Analog Data (3-Phenylazetidine)
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